molecular formula C19H20N2O B11265655 2,3-dimethyl-N-(2-phenylethyl)-1H-indole-5-carboxamide

2,3-dimethyl-N-(2-phenylethyl)-1H-indole-5-carboxamide

Cat. No.: B11265655
M. Wt: 292.4 g/mol
InChI Key: ISJVYCKBPRQDPM-UHFFFAOYSA-N
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Description

2,3-dimethyl-N-(2-phenylethyl)-1H-indole-5-carboxamide is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by the presence of a phenylethyl group attached to the nitrogen atom of the indole ring, along with two methyl groups at positions 2 and 3 of the indole ring and a carboxamide group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-N-(2-phenylethyl)-1H-indole-5-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Methyl Groups: The methyl groups at positions 2 and 3 can be introduced through alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Phenylethyl Group: The phenylethyl group can be introduced through a nucleophilic substitution reaction, where the nitrogen atom of the indole ring reacts with a phenylethyl halide.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethyl-N-(2-phenylethyl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenylethyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2,3-dimethyl-N-(2-phenylethyl)-1H-indole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-N-(2-phenylethyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms.

Comparison with Similar Compounds

Similar Compounds

    2,3-dimethyl-N-(2-phenylethyl)aniline: Similar structure but lacks the carboxamide group.

    2,3-dimethyl-N-(2-phenylethyl)cyclohexan-1-amine: Similar structure but contains a cyclohexane ring instead of the indole ring.

Uniqueness

2,3-dimethyl-N-(2-phenylethyl)-1H-indole-5-carboxamide is unique due to the presence of the indole ring, which imparts specific biological activities and chemical properties. The combination of the phenylethyl group and the carboxamide group further enhances its potential as a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

2,3-dimethyl-N-(2-phenylethyl)-1H-indole-5-carboxamide

InChI

InChI=1S/C19H20N2O/c1-13-14(2)21-18-9-8-16(12-17(13)18)19(22)20-11-10-15-6-4-3-5-7-15/h3-9,12,21H,10-11H2,1-2H3,(H,20,22)

InChI Key

ISJVYCKBPRQDPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)NCCC3=CC=CC=C3)C

Origin of Product

United States

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